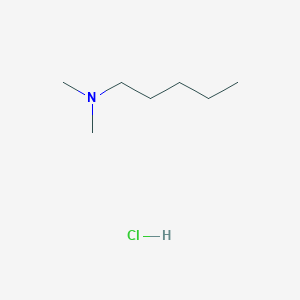
N,N-Dimetilpentan-1-amina; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylpentan-1-amine;hydrochloride: It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various amine derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Investigated for its potential role in biological systems as a neurotransmitter analog.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the formulation of certain industrial products, such as surfactants and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpentan-1-amine;hydrochloride typically involves the alkylation of pentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
-
Alkylation Reaction:
- Pentan-1-amine + Dimethyl sulfate/Methyl iodide → N,N-Dimethylpentan-1-amine
- Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol), temperature control.
-
Formation of Hydrochloride Salt:
- N,N-Dimethylpentan-1-amine + Hydrochloric acid → N,N-Dimethylpentan-1-amine;hydrochloride
- Conditions: Aqueous medium, room temperature.
Industrial Production Methods: Industrial production of N,N-Dimethylpentan-1-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of the amine group can lead to the formation of N-oxide derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction of the amine group can yield secondary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N,N-Dimethylpentan-1-amine N-oxide.
Reduction: N-Methylpentan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylpentan-1-amine;hydrochloride involves its interaction with molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N,N-Dimethylhexan-1-amine;hydrochloride
- N,N-Dimethylbutan-1-amine;hydrochloride
- N,N-Dimethylpropan-1-amine;hydrochloride
Comparison:
- N,N-Dimethylpentan-1-amine;hydrochloride is unique due to its specific chain length and structural properties, which influence its reactivity and applications.
- Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity profiles.
- The choice of compound depends on the desired application and the specific properties required.
Propiedades
IUPAC Name |
N,N-dimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMRJAYMCMJHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
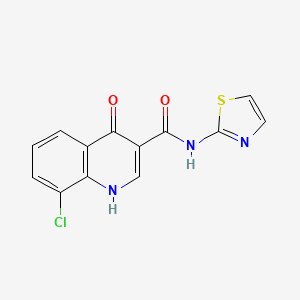
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
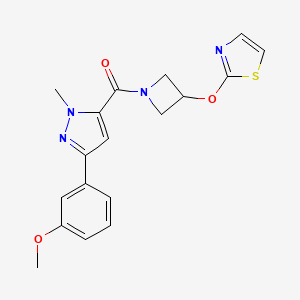
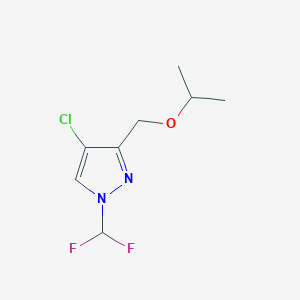
![2-(4-ethoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2385012.png)
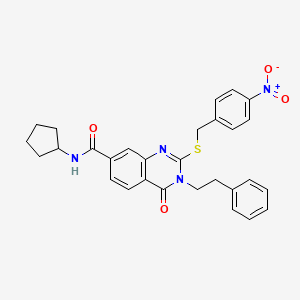
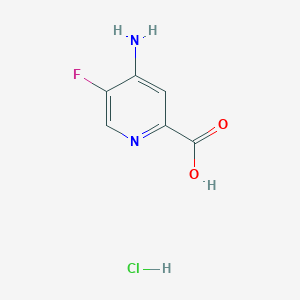
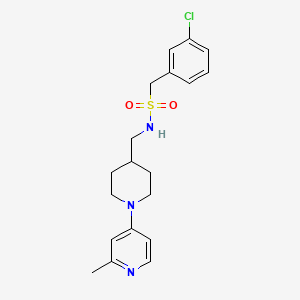
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
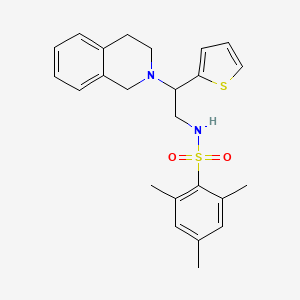
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)
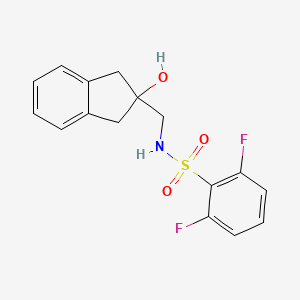
![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
